molecular formula C17H19BrO3 B2961344 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione CAS No. 112404-30-5

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione

Cat. No.: B2961344
CAS No.: 112404-30-5
M. Wt: 351.24
InChI Key: YWXNOQWTBCLXIG-UHFFFAOYSA-N
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Description

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione is a complex organic compound characterized by the presence of a bromophenyl group, a keto group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The resulting bromophenyl compound is then subjected to further reactions to introduce the keto and cyclohexane groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the keto group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione is unique due to its specific combination of a bromophenyl group, a keto group, and a cyclohexane ring.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-2,5,5-trimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-16(2)9-14(20)17(3,15(21)10-16)8-13(19)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXNOQWTBCLXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)(C)CC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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